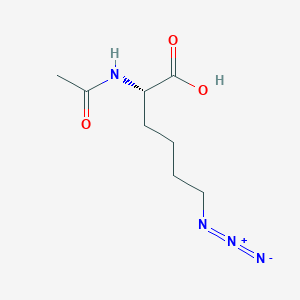

N-Acetyl-6-azido-L-norleucine

Description

BenchChem offers high-quality N-Acetyl-6-azido-L-norleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-6-azido-L-norleucine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H14N4O3 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

(2S)-2-acetamido-6-azidohexanoic acid |

InChI |

InChI=1S/C8H14N4O3/c1-6(13)11-7(8(14)15)4-2-3-5-10-12-9/h7H,2-5H2,1H3,(H,11,13)(H,14,15)/t7-/m0/s1 |

InChI Key |

YVTWABJVKYDHGY-ZETCQYMHSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O |

Canonical SMILES |

CC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyl-6-azido-L-norleucine CAS 1505525-07-4 properties

The following technical guide details the properties, applications, and experimental protocols for N-Acetyl-6-azido-L-norleucine (CAS 1505525-07-4) .

Advanced Bioorthogonal Reagents & Chemical Biology[1][2][3]

Executive Summary

N-Acetyl-6-azido-L-norleucine (Ac-Anl) is a specialized non-canonical amino acid derivative designed for high-precision chemical biology applications. Structurally, it consists of a norleucine backbone modified with a terminal azide (

Unlike its free-amine counterpart (6-Azido-L-norleucine), which is often used for metabolic labeling via mutant tRNA synthetases, Ac-Anl serves primarily as a chemically defined building block , a reference standard for proteomic quantitation, and a stable bioorthogonal probe for in vitro conjugation. Its N-acetyl "cap" mimics the peptide bond environment, making it an ideal model compound for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction conditions without the interference of a free N-terminus.

Key Utility:

-

Bioorthogonal Chemistry: High-fidelity partner for terminal alkynes (CuAAC) and strained cyclooctynes (SPAAC).

-

Peptide Mimetics: Structural surrogate for N-acetyl-lysine, devoid of basicity and charge.

-

Analytical Standards: LC-MS reference for quantifying azido-norleucine incorporation in proteolytic digests.

Chemical & Physical Profile

The physicochemical properties of Ac-Anl dictate its solubility profile and stability in aqueous buffers used for bioconjugation.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | N-Acetyl-6-azido-L-norleucine |

| CAS Number | 1505525-07-4 |

| Synonyms | Ac-Anl-OH; N2-acetyl-N6-diazo-L-lysine (IUPAC var.) |

| Molecular Formula | |

| Molecular Weight | 214.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF (>50 mM); Moderate in Water/PBS |

| pKa (Calc.) | Carboxyl: ~3.6 |

| Storage | -20°C, Desiccated, Protect from light |

Structural Logic

-

N-Acetyl Group: Blocks the

-amine, preventing auto-condensation or interference during carboxyl-activation steps (e.g., NHS-ester formation). It also simulates the amide backbone of a protein, providing a realistic steric environment for testing "click" reaction rates. -

Azide Handle: The terminal azide is small, kinetically stable, and biologically inert (bioorthogonal) until activated by Cu(I) or ring strain.

-

Aliphatic Chain: The 4-carbon side chain (norleucine) provides a hydrophobic spacer, minimizing steric clash between the backbone and the conjugation target.

Mechanism of Action: Bioorthogonal Ligation

Ac-Anl functions as the "Click" donor. Its primary reaction pathway is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , which forms a stable 1,2,3-triazole linkage.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the ligation of Ac-Anl with a terminal alkyne probe (e.g., a fluorophore or biotin tag).

Figure 1: Mechanism of CuAAC ligation involving Ac-Anl. The Cu(I) catalyst facilitates the formation of a regioselective 1,4-disubstituted 1,2,3-triazole.

Experimental Protocol: Quantitative CuAAC Labeling

This protocol is optimized for reacting Ac-Anl (as a model substrate or standard) with an alkyne-tagged reporter. This system validates the reactivity of the azide group before applying similar conditions to precious biological samples.

Reagents Required[1][2][4][5][6][7][8][9]

-

Ac-Anl Stock: 100 mM in anhydrous DMSO.

-

Alkyne Probe: 10 mM in DMSO (e.g., Propargyl-PEG4-Biotin).

-

CuSO

Solution: 50 mM in sterile water. -

THPTA Ligand: 100 mM in water (Tris(3-hydroxypropyltriazolylmethyl)amine). Critical for protecting biomolecules from oxidative damage.

-

Sodium Ascorbate: 100 mM in water (Freshly prepared).

-

Reaction Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Methodology

-

Complex Preparation (Premix):

-

In a separate tube, mix CuSO

and THPTA ligand in a 1:2 molar ratio (e.g., 10 µL CuSO -

Incubate for 5 minutes at Room Temperature (RT). This forms the catalytic complex.

-

-

Reaction Assembly:

-

Catalysis Initiation:

-

Add 20 µL of the Cu-THPTA Premix .

-

Add 100 µL of Sodium Ascorbate (Final: 10 mM).

-

Immediate Action: Flush headspace with N

or Ar gas (optional but recommended) and cap tightly.

-

-

Incubation:

-

Incubate at RT for 30–60 minutes in the dark with gentle agitation.

-

-

Quenching & Analysis:

-

Quench by adding EDTA (10 mM final) to chelate copper.

-

Analyze via LC-MS. The product should show a mass shift corresponding to the sum of Ac-Anl + Alkyne (MW).

-

Analytical Workflow & Quality Control

For researchers using Ac-Anl as a reference standard in proteomics, the following workflow ensures accurate identification.

Workflow Diagram (DOT)

Figure 2: Analytical workflow utilizing Ac-Anl as a spike-in control for normalizing click reaction efficiency in proteomic samples.

QC Parameters

-

HPLC Purity: >95% (Monitor at 210 nm).

-

Mass Spectrometry: ESI+ mode. Look for

and -

Stability: Azides are stable at neutral pH. Avoid strong reducing agents (e.g., TCEP, DTT) during the click reaction as they can reduce the azide to an amine (Staudinger reduction) or reduce the Cu(II) too aggressively. Use Ascorbate for Cu reduction.[3]

References

-

AChemBlock. (n.d.). N-Acetyl-6-azido-L-norleucine Product Specifications. Retrieved from

-

BroadPharm. (2022).[2] Protocol for Azide-Alkyne Click Chemistry. Retrieved from

-

Hansen, H. H., & Jensen. (2009).[3] Click Chemistry Azide-Alkyne Cycloaddition. Synlett, 3275-3278.[3] Retrieved from

- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. (Foundational context for bioorthogonal chemistry).

-

Cayman Chemical. (n.d.). N-acetyl-L-Leucine Product Data. (Contextual reference for N-acetyl-amino acid handling). Retrieved from

Sources

N-Acetyl-6-azido-L-norleucine vs 6-Azido-L-norleucine free amine

Technical Guide: N-Acetyl-6-azido-L-norleucine vs. 6-Azido-L-norleucine

Executive Summary

This guide delineates the functional and chemical distinctions between 6-Azido-L-norleucine (Anl) and its acetylated derivative, N-Acetyl-6-azido-L-norleucine (Ac-Anl) . While both molecules contain the bioorthogonal azide moiety required for "Click Chemistry," their applications in proteomic research are fundamentally distinct.

-

6-Azido-L-norleucine (Free Amine): The active metabolic probe. It acts as a methionine surrogate, incorporated into nascent proteins exclusively by cells expressing engineered methionyl-tRNA synthetases (MetRS).[1] It is the gold standard for cell-selective metabolic labeling (BONCAT) .

-

N-Acetyl-6-azido-L-norleucine (Acetylated): A chemically blocked derivative. The acetylation of the

-amine prevents participation in translation. It serves primarily as a negative control , a standard for analytical quantification, or a building block for solid-phase peptide synthesis (SPPS) where N-terminal capping is required.

Part 1: The Bioorthogonal Mechanism

To understand the divergence in utility, one must understand the translational "gatekeeper": the Methionyl-tRNA Synthetase (MetRS).

The Steric Gatekeeper Hypothesis

Wild-type (WT) MetRS has a high fidelity for Methionine. It can tolerate small analogs like Azidohomoalanine (AHA) , which is why AHA labels all cells. However, 6-Azido-L-norleucine (Anl) has a longer, linear side chain that clashes with the steric boundaries of the WT MetRS binding pocket.

-

WT MetRS: Rejects Anl (Steric clash).

-

Mutant MetRS (NLL or L262G): Engineered with a larger binding pocket (e.g., L13N/Y260L/H301L). Accepts Anl and charges it onto tRNA^Met.[2]

The Role of the Alpha-Amine

Translation requires a free

-

Anl (Free Amine): Possesses a free

-NH -

Ac-Anl (Acetylated): The

-amine is capped with an acetyl group (

Visualization: Selective Incorporation Logic

Figure 1: The selective incorporation pathway. Note that Ac-Anl is rejected by the translational machinery regardless of the synthetase used, whereas Anl is processed only by the Mutant MetRS.

Part 2: Comparative Technical Specifications

The following table summarizes the physicochemical and functional differences critical for experimental design.

| Feature | 6-Azido-L-norleucine (Anl) | N-Acetyl-6-azido-L-norleucine (Ac-Anl) |

| CAS Number | 1454334-76-9 (HCl salt) | 1505525-07-4 |

| Molecular Weight | ~172.2 g/mol (Free base) | ~214.2 g/mol |

| Solubility | High in H | High in DMSO; Moderate in H |

| Cell Permeability | Good (Amino Acid Transporters) | High (Passive Diffusion due to acetylation) |

| Translational Activity | Yes (Requires Mutant MetRS) | No (Alpha-amine blocked) |

| Primary Application | Cell-Selective Metabolic Labeling (BONCAT) | Negative Control / HPLC Standard / SPPS |

| Click Chemistry | Reacts via CuAAC or SPAAC | Reacts via CuAAC or SPAAC |

Part 3: Applications & Protocols

Primary Application: Cell-Selective Labeling (Anl)

This protocol utilizes the free amine form to label proteins specifically in cells expressing the NLL-MetRS mutant (e.g., in a co-culture of bacteria or mammalian cells).

Reagents:

-

Probe: 6-Azido-L-norleucine (HCl salt).

-

Medium: Methionine-deficient medium (DMEM -Met or M9 minimal).

-

Cells: Transfected with NLL-MetRS plasmid.[1]

Protocol:

-

Starvation: Wash cells 2x with PBS. Incubate in Met-deficient medium for 30 minutes to deplete intracellular methionine pools.

-

Pulse: Add 6-Azido-L-norleucine to a final concentration of 1 mM (mammalian) or 4 mM (bacterial).

-

Expert Tip: Do not exceed 4 hours for mammalian cells to avoid toxicity related to starvation, although Anl itself is low-toxicity.

-

-

Chase (Optional): Replace with Met-rich medium if studying degradation.

-

Lysis: Lyse cells in a buffer containing protease inhibitors and benzonase.

-

Click Reaction: Perform CuAAC with a biotin-alkyne or fluorescent-alkyne tag.

Primary Application: Negative Control (Ac-Anl)

When performing BONCAT, it is crucial to distinguish between bona fide metabolic incorporation and non-specific "sticking" of the azide probe or the click reagents.

Why use Ac-Anl? Since Ac-Anl contains the azide group but cannot be incorporated into proteins, adding it to cells serves as a perfect background control.

-

Uptake Control: It enters the cell (verifying permeability).

-

Wash Efficiency: If you detect signal after using Ac-Anl, your washing steps are insufficient to remove free azide probes before the click reaction.

-

Background Subtraction: Signal from Ac-Anl treated samples represents the "noise" floor for mass spectrometry quantification.

Part 4: Chemical Ligation Workflow (Click Chemistry)

Both molecules contain a terminal azide. Once the biological step is complete (or if using Ac-Anl for synthetic peptide conjugation), the chemical ligation step is identical.

Reaction Types:

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Fast, efficient, but copper can be cytotoxic (use for lysates).

-

SPAAC (Strain-Promoted): Uses DBCO/BCN cyclooctynes. Copper-free, biocompatible (use for live cells).

Visualization: The Click Chemistry Interface

Figure 2: The convergence point. Both Anl (in proteins) and Ac-Anl (free or in synthetic peptides) react with alkynes to form stable triazoles.

References

-

Ngo, J. T., et al. (2009). "Cell-selective metabolic labeling of cellular proteins." Nature Chemical Biology, 5(10), 715–717.

- Foundational paper establishing Anl and mutant MetRS for cell-selective labeling.

-

Dieterich, D. C., et al. (2006).[1] "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Proceedings of the National Academy of Sciences, 103(25), 9482–9487.

- Establishes the BONC

-

Alvarez-Castelao, B., et al. (2017). "Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo." Nature Protocols, 14, 556–575.

- Detailed protocol for using Anl in vivo.

-

Cayman Chemical. "N-Acetyl-L-Cysteine Product Information." (Analogous stability data for N-acetylated amino acids).

- Reference for solubility/stability properties of N-acetylated amino acid deriv

Sources

N-Acetyl-6-azido-L-norleucine: A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of N-Acetyl-6-azido-L-norleucine, a valuable chemical tool for researchers, scientists, and drug development professionals. We will delve into its procurement, technical specifications, and key applications, with a focus on the scientific principles that underpin its use.

Introduction: The Power of Bioorthogonal Chemistry

In the intricate world of cellular biology and drug discovery, the ability to selectively tag and visualize biomolecules in their native environment is paramount. This has led to the development of bioorthogonal chemistry, a set of reactions that can occur within living systems without interfering with innate biochemical processes. A cornerstone of this field is "click chemistry," a concept introduced by K. B. Sharpless in 2001, which describes reactions that are high-yielding, wide in scope, and generate only benign byproducts.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a classic example of a click reaction, forming a stable triazole linkage.[2] N-Acetyl-6-azido-L-norleucine is a non-canonical amino acid that incorporates an azide moiety, a key functional group for these bioorthogonal reactions.

Supplier and Price Comparison

The accessibility and cost of research chemicals are critical considerations for any laboratory. Below is a comparative table of suppliers for N-Acetyl-6-azido-L-norleucine and related compounds. Prices are subject to change and should be verified on the respective supplier's website.

| Product Name | Supplier | Purity | Quantity | Price (USD) | CAS Number |

| N-Acetyl-6-azido-L-norleucine | AChemBlock | 95% | 250 mg | $225 | 1505525-07-4 |

| 1 g | $520 | ||||

| 5 g | $2,080 | ||||

| 6-Azido-L-norleucine hydrochloride | AChemBlock | 97% | 250 mg | $160 | 1454334-76-9 |

| 1 g | $355 | ||||

| 5 g | $1,420 | ||||

| 6-Azido-N-Fmoc-L-norleucine | Advanced ChemBlocks | 95% | 500 mg | $110 | 159610-89-6 |

| 1 g | $155 | ||||

| 5 g | $465 | ||||

| 25 g | $1,350 | ||||

| 6-Azido-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-norleucine | TCI America (via Fisher Scientific) | ≥98.0% | 250 mg | $157 | 159610-89-6 |

| 6-Diazo-5-oxo-L-norleucine | AbMole BioScience | >99% | 1 mg | $45 | 157-03-9 |

| 5 mg | $135 | ||||

| 10 mg | $185 |

Technical Specifications

A thorough understanding of the physicochemical properties of N-Acetyl-6-azido-L-norleucine is essential for its proper handling, storage, and application.

| Property | Value | Source |

| Molecular Formula | C8H14N4O3 | AChemBlock[3] |

| Molecular Weight | 214.23 g/mol | AChemBlock[3] |

| CAS Number | 1505525-07-4 | AChemBlock[3] |

| Appearance | White to off-white solid | AChemBlock[3], ChemicalBook[4] |

| Purity | ≥95% | AChemBlock[3] |

| Storage | Store at 0-8 °C | AChemBlock[3] |

| Solubility | Soluble in DMSO | ChemicalBook[4] |

| IUPAC Name | (2S)-2-(acetylamino)-6-azidohexanoic acid | AChemBlock[3] |

| Smiles | CC(=O)NC(=O)O | AChemBlock[3] |

Safety Information: N-Acetyl-6-azido-L-norleucine may cause skin and serious eye irritation, as well as respiratory irritation.[3] It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses.[3] Always consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Core Applications and Methodologies

N-Acetyl-6-azido-L-norleucine and its derivatives are powerful tools in chemical biology and drug development, primarily utilized for metabolic labeling and protein engineering.

Metabolic Labeling of Nascent Proteins

Metabolic labeling with non-canonical amino acids allows for the tracking and identification of newly synthesized proteins within a cell or organism.[5] N-Acetyl-6-azido-L-norleucine can be used as a surrogate for methionine, allowing its incorporation into proteins during translation.[4] The azido group then serves as a bioorthogonal handle for subsequent detection and analysis.

Caption: Workflow for metabolic labeling of proteins using N-Acetyl-6-azido-L-norleucine.

Step-by-Step Protocol:

-

Cell Culture and Labeling: Culture cells of interest in an appropriate medium. Replace the standard medium with a methionine-deficient medium supplemented with N-Acetyl-6-azido-L-norleucine. The optimal concentration and labeling time should be empirically determined for each cell type and experimental goal.

-

Cell Lysis: After the labeling period, harvest the cells and lyse them using a suitable buffer to extract the total proteome.

-

Click Chemistry Reaction: The azide-labeled proteins in the cell lysate are then reacted with an alkyne-containing probe. This can be achieved through:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cycloalkyne (e.g., DBCO or BCN) that reacts spontaneously with azides.[4][6] This is particularly useful for in vivo applications where the toxicity of copper is a concern.

-

-

Downstream Analysis: The now-labeled proteome can be analyzed using various techniques, including:

-

Fluorescence Microscopy: If a fluorescent alkyne probe was used, the newly synthesized proteins can be visualized within the cell.

-

Western Blotting and SDS-PAGE: Labeled proteins can be detected on a gel using a streptavidin-HRP conjugate if a biotin-alkyne probe was used.

-

Mass Spectrometry-based Proteomics: Biotin-tagged proteins can be enriched using streptavidin beads for subsequent identification and quantification by mass spectrometry.

-

Protein Engineering and Bioconjugation

The incorporation of non-canonical amino acids with bioorthogonal functional groups has revolutionized protein engineering.[7][8] By introducing N-Acetyl-6-azido-L-norleucine at specific sites within a protein, researchers can create proteins with novel functionalities. This is typically achieved using amber stop codon suppression technology.[8]

Caption: Workflow for site-specific protein engineering using N-Acetyl-6-azido-L-norleucine.

This technology allows for the precise attachment of various molecules, such as drugs for targeted delivery, imaging agents for diagnostics, or polyethylene glycol (PEG) for improving pharmacokinetic properties.[8]

Conclusion and Future Perspectives

N-Acetyl-6-azido-L-norleucine is a versatile and powerful tool for chemical biologists and drug development professionals. Its ability to be incorporated into proteins and subsequently modified via bioorthogonal click chemistry opens up a vast array of possibilities for studying protein synthesis, function, and for creating novel protein-based therapeutics and diagnostics. As our understanding of cellular metabolism and protein synthesis deepens, we can expect to see even more innovative applications of this and other non-canonical amino acids in the future.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16666241, Azidonorleucine. [Link]

-

PubMed. Residue-Specific Incorporation of Noncanonical Amino Acids for Protein Engineering. [Link]

-

National Center for Biotechnology Information. The Metabolic Chemical Reporter 6‑Azido‑6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose. [Link]

-

ResearchGate. Synthesis of N-acetylglucosamine analogues modified at C6 position with azido-derived moieties. [Link]

-

Pharmaceutical Networking. Precision Protein Engineering using Non-canonical Amino Acid Incorporation. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

- Google Patents.

-

PubMed. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. [Link]

-

National Center for Biotechnology Information. Engineered protein-small molecule conjugates empower selective enzyme inhibition. [Link]

-

ResearchGate. Amino acids used for acquiring the labeling pattern of their metabolic.... [Link]

-

MDPI. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. [Link]

-

ResearchGate. Protein Engineering with Non-Natural Amino Acids. [Link]

-

baseclick. Protocols. [Link]

-

National Center for Biotechnology Information. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila. [Link]

-

Regeneron ISEF 2025. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. [Link]

-

The Scientist. Insights Into Protein Engineering: Methods and Applications. [Link]

-

Wikipedia. Click chemistry. [Link]

-

YouTube. A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. N-Acetyl-6-azido-L-norleucine 95% | CAS: 1505525-07-4 | AChemBlock [achemblock.com]

- 4. 6-Azido-L-norleucine HCl | 1454334-76-9 [chemicalbook.com]

- 5. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Residue-Specific Incorporation of Noncanonical Amino Acids for Protein Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaceutical-networking.com [pharmaceutical-networking.com]

A Senior Application Scientist's Technical Guide to N-Acetyl-6-azido-L-norleucine: Synthesis of Safety, Handling, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical properties, safety protocols, and research applications of N-Acetyl-6-azido-L-norleucine. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes manufacturer data with foundational principles of organic azide chemistry to offer a comprehensive and field-proven perspective on the safe and effective use of this valuable research compound.

Introduction: The Role of N-Acetyl-6-azido-L-norleucine in Modern Bioscience

N-Acetyl-6-azido-L-norleucine is a non-canonical amino acid, a synthetic building block designed for specific applications in chemical biology and proteomics. It serves as a powerful tool for researchers seeking to probe biological systems through metabolic labeling. As a derivative of the amino acid L-norleucine, it can be utilized by cellular machinery as a surrogate for methionine.[1] The key to its utility lies in the terminal azide (-N₃) group. This functional group is a bioorthogonal handle, meaning it is chemically inert within the complex environment of a living cell but can be made to react selectively with a partner chemical group (typically an alkyne) in a reaction known as "click chemistry".[1]

This allows for the specific tagging and subsequent visualization or purification of newly synthesized proteins, providing a temporal snapshot of the proteome. The N-acetyl group enhances its utility in specific contexts, potentially modifying its solubility or interaction with enzymes. Its applications are pivotal in understanding protein dynamics, identifying drug targets, and developing novel therapeutic strategies.

Core Safety Analysis: A Synthesis of Prudence and Chemistry

While commercially available Safety Data Sheets (SDS) provide a baseline for hazard identification, the primary reactive group—the organic azide—warrants a more profound analysis. Organic azides are classified as "energetic" materials and possess inherent risks of toxicity and explosive decomposition that are not always fully detailed in supplier documents.[2][3]

Hazard Identification & GHS Classification

The commercially available SDS for N-Acetyl-6-azido-L-norleucine typically lists the following hazards.[4] This guide supplements these with the inherent hazards associated with the azide functional group, which are critical for a complete risk assessment.

| Hazard Category | GHS Classification & Statement | Causality and Expert Insight |

| Acute Toxicity | Unclassified by supplier, but treat as Category 2/3. | The azide anion is a known cytochrome c oxidase inhibitor, with toxicity comparable to cyanide.[5] While the toxicity of this specific molecule is not fully investigated, the potential for metabolic liberation of the azide moiety or inherent toxicity necessitates handling with extreme caution, assuming high toxicity via all routes of exposure (inhalation, dermal, ingestion).[5][6][7] |

| Skin Irritation | Warning: H315 - Causes skin irritation. [4] | Standard for many chemical reagents. Prolonged contact can cause redness and discomfort. The primary concern remains dermal absorption and systemic toxicity. |

| Eye Irritation | Warning: H319 - Causes serious eye irritation. [4] | Direct contact with the powder or solutions can cause significant irritation or damage. |

| Respiratory Irritation | Warning: H335 - May cause respiratory irritation. [4] | Inhalation of the fine powder can irritate the respiratory tract. The greater, unstated risk is systemic toxicity following inhalation. |

| Physical Hazard | Unclassified by supplier, but treat as potentially explosive. | Organic azides can be sensitive to heat, shock, friction, and light, leading to violent decomposition.[2][8] The stability of this compound must be assessed based on its chemical structure. |

Stability Assessment of the Azide Group

The stability of an organic azide is a critical safety parameter. Two field-proven rules provide guidance:

-

Carbon-to-Nitrogen Ratio (C/N): A compound where the number of nitrogen atoms (Nₙ) is greater than the number of carbon (N꜀) and oxygen (Nₒ) atoms combined is often unstable. The formula (N꜀ + Nₒ) / Nₙ ≥ 3 is a strong indicator of stability.[6]

-

For N-Acetyl-6-azido-L-norleucine (C₈H₁₄N₄O₃): (8 Carbons + 3 Oxygens) / 4 Nitrogens = 2.75 .

-

Insight: This value is less than 3, placing the compound in a category that requires careful handling and storage. It should not be considered benign.[5]

-

-

The Rule of Six: This principle suggests there should be at least six carbon atoms for every "energetic" functional group (like an azide).[2]

-

N-Acetyl-6-azido-L-norleucine has 8 carbons for one azide group.

-

Insight: By this rule, the compound has sufficient carbon "ballast" to be considered relatively safe from spontaneous detonation under normal conditions, but this does not negate its sensitivity to energy input.[2]

-

Comprehensive Safe Handling Protocol

A self-validating safety workflow is paramount. The following protocols integrate manufacturer recommendations with expert knowledge of azide chemistry.

Engineering Controls and Personal Protective Equipment (PPE)

-

Primary Engineering Control: All handling of solid N-Acetyl-6-azido-L-norleucine and its solutions must be conducted within a certified chemical fume hood to mitigate inhalation risk.[7]

-

Secondary Engineering Control: For any procedure involving heating or risk of shock (e.g., grinding), a blast shield is mandatory.[7]

-

Personal Protective Equipment:

-

Eye Protection: Chemical splash goggles are required.

-

Hand Protection: Wear nitrile gloves as a minimum. For handling larger quantities or for extended periods, consider double-gloving or using silver shield gloves underneath nitrile gloves for enhanced protection against absorption.[7]

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened.

-

Workflow for Safe Handling and Storage

The following diagram outlines the critical decision points and actions from procurement to disposal.

Caption: Safe handling workflow for N-Acetyl-6-azido-L-norleucine.

Key Handling and Storage Insights:

-

Storage: Store refrigerated at 0-8 °C as recommended by suppliers.[4] Crucially, store away from light and incompatible materials, particularly acids (which can form highly toxic and explosive hydrazoic acid) and heavy metals (which can form shock-sensitive metal azides).[8][9] Do not store on metal shelves.[8]

-

Handling:

-

Never use metal spatulas for weighing or transferring the solid compound. Use plastic or ceramic spatulas to avoid the formation of shock-sensitive metal azides.[8]

-

Avoid grinding, milling, or any action that can create friction or shock.

-

Keep the material wetted with solvent whenever possible to desensitize it.[5]

-

-

Disposal: Under no circumstances should azide-containing solutions be poured down the drain.[7] Reaction with copper or lead pipes can form highly explosive accumulations of metal azides over time. All waste, solid and liquid, must be collected in a designated, labeled container for disposal through your institution's Environmental Health & Safety (EH&S) office.[7]

First Aid and Emergency Procedures

| Exposure Route | First Aid Measure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[10] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10] |

| Spills | Evacuate the area. Wear appropriate PPE. Gently sweep up solid material, avoiding dust generation. Place into a suitable, labeled container for disposal. Do not use metal tools. |

Application Protocol: Metabolic Labeling of Nascent Proteins

This protocol provides a framework for incorporating N-Acetyl-6-azido-L-norleucine into newly synthesized proteins in a mammalian cell culture system, followed by fluorescent tagging via click chemistry.

Experimental Workflow

Caption: Experimental workflow for protein labeling and analysis.

Detailed Methodology

Reagents:

-

N-Acetyl-6-azido-L-norleucine (handle with care as per Section 3)

-

Methionine-free cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Protease Inhibitor Cocktail

-

Click Chemistry Detection Kit (containing alkyne-fluorophore, copper(II) sulfate, ligand, and a reducing agent like sodium ascorbate)

Protocol Steps:

-

Cell Preparation: Culture cells of interest (e.g., HeLa, HEK293) in standard complete medium to approximately 80% confluency.

-

Methionine Starvation (Causality): To maximize the incorporation of the azide analog, the natural methionine must be depleted. Gently wash the cells twice with warm PBS. Replace the medium with pre-warmed methionine-free medium supplemented with dFBS. Incubate for 30-60 minutes.

-

Metabolic Labeling:

-

SAFETY FIRST: Prepare a stock solution of N-Acetyl-6-azido-L-norleucine in sterile water or DMSO inside a chemical fume hood.

-

Add the azide analog to the methionine-free medium to a final concentration of 25-100 µM.

-

Incubate the cells for the desired labeling period (e.g., 4 to 24 hours). The length of incubation depends on the turnover rate of the proteins of interest.

-

-

Cell Harvest and Lysis:

-

Place the culture dish on ice. Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold Lysis Buffer containing protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the azide-labeled proteome) to a new tube.

-

-

Click Reaction (Tagging):

-

Note: Follow the specific protocol of your commercial click chemistry kit. This is a representative procedure.

-

To 50-100 µg of protein lysate, add the alkyne-fluorophore.

-

Add the copper catalyst, ligand, and fresh reducing agent. The reducing agent converts Cu(II) to the catalytically active Cu(I) species in situ.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

-

Analysis:

-

The fluorescently tagged proteins are now ready for downstream analysis.

-

For visualization, add SDS-PAGE sample loading buffer to the reaction mixture, boil, and resolve the proteins on a polyacrylamide gel.

-

Scan the gel using a fluorescent gel imager at the appropriate excitation/emission wavelengths for the chosen fluorophore.

-

Conclusion

N-Acetyl-6-azido-L-norleucine is a powerful research tool, but its utility is matched by its potential hazards. The azide functional group demands a level of respect and caution beyond that of typical laboratory reagents. By understanding the underlying chemistry of organic azides, synthesizing information from multiple safety sources, and adhering to rigorous handling and disposal protocols, researchers can safely and effectively leverage this compound to advance our understanding of complex biological systems.

References

-

Material Safety Data Sheet - l-(+)-Norleucine, 99+%. Cole-Parmer. Available from: [Link]

-

MSDS - Safety Data Sheet for Nα-Fmoc-L-norleucine. AnaSpec. Available from: [Link]

-

N-Acetyl-L-Leucine Clinical Trial for A-T. A-T Children's Project. Available from: [Link]

-

Efficacy and Safety of N-Acetyl-l-Leucine in Children and Adults With GM2 Gangliosidoses. Neurology. Available from: [Link]

-

Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI. Available from: [Link]

-

Standard Operating Procedure: Sodium Azide and Organic Azides. University of California, Santa Barbara. Available from: [Link]

-

Safe Handling of Azides. University of Pittsburgh. Available from: [Link]

-

Norleucine. Wikipedia. Available from: [Link]

-

Azidonorleucine. PubChem, National Institutes of Health. Available from: [Link]

-

Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. PMC, National Institutes of Health. Available from: [Link]

-

How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ResearchGate. Available from: [Link]

-

Information on Azide Compounds. Stanford Environmental Health & Safety. Available from: [Link]

-

Azide Compounds. University of California, Riverside Environmental Health and Safety. Available from: [Link]

-

Azides. University of Toronto Environmental Health & Safety. Available from: [Link]

-

The Effects of N-Acetyl-L-Leucine on the Improvement of Symptoms in a Patient with Multiple Sulfatase Deficiency. PMC, National Institutes of Health. Available from: [Link]

-

ChemNote: Azides. ChemSee. Available from: [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico Chemistry. Available from: [Link]

Sources

- 1. 6-Azido-L-norleucine HCl | 1454334-76-9 [chemicalbook.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. N-Acetyl-6-azido-L-norleucine 95% | CAS: 1505525-07-4 | AChemBlock [achemblock.com]

- 5. research.wayne.edu [research.wayne.edu]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. ehs.ucsb.edu [ehs.ucsb.edu]

- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Copper-catalyzed click reaction protocol for Ac-6-Az-Nle

Application Note: High-Efficiency Copper-Catalyzed Click Reaction Protocol for Ac-6-Az-Nle

Introduction & Scope

Acetyl-6-Azido-Norleucine (Ac-6-Az-Nle) is a potent non-canonical amino acid (NCAA) derivative utilized extensively in chemical biology and peptide therapeutics. Structurally isosteric to lysine, the 6-azido-norleucine side chain provides a bio-orthogonal "handle" for conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This application note details the optimized protocol for conjugating Ac-6-Az-Nle-containing peptides with alkyne-functionalized payloads (fluorophores, biotin, PEG, or drugs). Unlike generic click protocols, this guide addresses the specific solubility and chelation challenges inherent to hydrophobic azido-amino acids, ensuring high yields and minimal byproduct formation.

Mechanistic Foundation

The reaction proceeds via a step-wise Huisgen 1,3-dipolar cycloaddition catalyzed by Cu(I).

-

Reduction: Cu(II) (from CuSO₄) is reduced to Cu(I) in situ by sodium ascorbate.[1][2]

-

Coordination: The Cu(I) species is stabilized by a ligand (THPTA) to prevent oxidation and disproportionation.

-

Complexation: The Cu(I)-Ligand complex coordinates with the alkyne and the distal azide of the Ac-6-Az-Nle.

-

Cyclization: Formation of the 1,2,3-triazole linkage.[1]

Critical Insight: Ac-6-Az-Nle is hydrophobic. Without proper ligand stabilization (THPTA), Cu(I) can precipitate or be sequestered by the peptide backbone, stalling the reaction.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the solution-phase conjugation, highlighting the critical "Premix" step often missed in failed experiments.

Caption: Optimized CuAAC workflow emphasizing the pre-complexation of Copper and Ligand to prevent catalyst degradation.

Detailed Protocol: Solution-Phase Conjugation

This protocol is scaled for a 1 mL reaction containing 100 µM peptide .

Reagents & Stock Solutions

| Reagent | Stock Conc.[2] | Solvent | Storage |

| Ac-6-Az-Nle Peptide | 2.0 mM | DMSO/H₂O (1:1) | -20°C |

| Alkyne Payload | 10.0 mM | DMSO | -20°C |

| CuSO₄ · 5H₂O | 20.0 mM | ddH₂O | RT |

| THPTA Ligand | 50.0 mM | ddH₂O | 4°C |

| Sodium Ascorbate | 100.0 mM | ddH₂O | Fresh Only |

| Aminoguanidine (Optional) | 100.0 mM | ddH₂O | 4°C |

Expert Note: Do not use TBTA for aqueous peptide reactions; it is insoluble and inefficient. THPTA is water-soluble and protects histidine residues from oxidation.

Step-by-Step Procedure

-

Catalyst Pre-Complexation (The "Secret Sauce"):

-

In a separate microtube, mix 10 µL CuSO₄ and 20 µL THPTA .

-

Vortex and let sit for 5 minutes. The solution should remain clear blue.

-

Why? This ensures all copper is ligated before it encounters the peptide, preventing non-specific chelation by the peptide backbone.

-

-

Reaction Assembly:

-

To a 1.5 mL Eppendorf tube, add 820 µL Buffer (PBS pH 7.4 or 100 mM HEPES).

-

Add 50 µL Peptide Stock (Final: 100 µM).

-

Add 20 µL Alkyne Stock (Final: 200 µM, 2 equiv).

-

Note: If the peptide precipitates, add DMSO up to 20% v/v.

-

-

Catalyst Addition:

-

Add 30 µL of the Pre-complexed Cu/THPTA mixture to the reaction.

-

-

Initiation:

-

Add 50 µL Sodium Ascorbate (Final: 5 mM, 50 equiv).

-

Optional: Add 50 µL Aminoguanidine if the peptide contains sensitive residues (Arg/Lys) to prevent protein-dehydroascorbate crosslinking.

-

-

Incubation:

-

Flush the headspace with N₂ or Ar gas (oxygen kills the catalytic Cu(I) species).

-

Cap tightly and rotate (do not vortex vigorously) for 60 minutes at Room Temperature in the dark.

-

-

Purification:

-

Small Scale: Desalt using a PD-10 column or dialysis.

-

Prep Scale: Inject directly onto RP-HPLC (C18 column, Acetonitrile/Water gradient + 0.1% TFA). The triazole product will typically elute earlier than the hydrophobic azide starting material.

-

Protocol Variation: On-Resin Conjugation (SPPS)

For peptides still attached to the solid phase (e.g., Rink Amide resin), aqueous conditions often fail due to poor resin swelling.

-

Solvent: Use degassed DMF or NMP .

-

Catalyst: Use CuI (Copper Iodide) instead of CuSO₄/Ascorbate.

-

Caution: CuI is unstable.[1] Use fresh white powder. If yellow/green, it is oxidized.

-

-

Base: Add 20% Piperidine or DIEA to facilitate the reaction.

-

Procedure:

-

Swell resin in DMF (30 min).

-

Add Alkyne (5 equiv), CuI (1 equiv), and Ascorbic Acid (5 equiv) in DMF/Piperidine.

-

Shake for 4–16 hours.

-

Wash extensively with DMF, then 0.5% sodium diethyldithiocarbamate (in DMF) to remove copper traces (copper turns the resin blue/green; wash until colorless).

-

Troubleshooting & Optimization (E-E-A-T)

| Observation | Root Cause | Corrective Action |

| Reaction turns brown/yellow | Cu(I) oxidation or disproportionation. | Oxygen leak. Degas buffers thoroughly. Add more Ascorbate. |

| Peptide precipitates | Ac-6-Az-Nle is hydrophobic. | Increase DMSO/tBuOH content (up to 50%). Add 6M Guanidine-HCl (CuAAC tolerates denaturants). |

| Incomplete conversion | Copper chelation by peptide. | Increase Cu:Ligand ratio to 1:5. Ensure [Peptide] > 10 µM (kinetics are second-order). |

| Histidine oxidation | Reactive Oxygen Species (ROS). | Use THPTA (mandatory).[1][2][3] Add Aminoguanidine.[3][4] Perform under strict anaerobic conditions. |

Safety & Disposal

-

Azide Hazards: While Ac-6-Az-Nle is a stable organic azide (C/N ratio > 3), always handle azides with care. Avoid metal spatulas with neat azides.

-

Copper Disposal: Copper is toxic to aquatic life. Collect all flow-through and washes in a dedicated Heavy Metal Waste container.

References

-

Rostovtsev, V. V., et al. (2002).[4][5] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

-

Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie. Link

-

Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. Link

-

Bachems Application Note. "Click Chemistry in Peptide Synthesis." Bachem Technical Guides. Link

Sources

Troubleshooting & Optimization

Troubleshooting low click reaction efficiency with Ac-6-Az-Nle

Welcome to the technical support center for Ac-6-Az-Nle (Acetyl-6-azido-L-norleucine). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of click chemistry for bioconjugation, peptide synthesis, and materials science. While the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is renowned for its efficiency and reliability, experimental challenges can arise, leading to suboptimal reaction yields.[1][2]

This document provides a structured, in-depth troubleshooting guide based on field-proven insights and established chemical principles. We will move from frequently asked questions for rapid problem identification to a systematic guide for resolving persistent issues with reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with Ac-6-Az-Nle has failed or shows very low yield. What is the most common culprit?

A: The most frequent cause of low or no yield in CuAAC reactions is the deactivation of the copper (I) catalyst. The catalytically active species is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[3][4] Even when starting with a Cu(II) salt (like CuSO₄), which is reduced in situ to Cu(I) by an agent like sodium ascorbate, oxygen contamination can rapidly deplete the active catalyst and halt the reaction.

Q2: I'm using a Cu(II) salt and a reducing agent, but the reaction is still inefficient. How can I ensure my catalyst is active?

A: Several factors are critical for maintaining a sufficient concentration of active Cu(I):

-

Fresh Reducing Agent: Sodium ascorbate solutions are susceptible to degradation over time, especially when exposed to air.[5] Always prepare your sodium ascorbate solution fresh immediately before setting up the reaction. A pale yellow or brownish tint indicates oxidation, and the solution should be discarded.

-

Degassing: Thoroughly degas all solvents and aqueous buffers. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several cycles of freeze-pump-thaw for organic solvents.

-

Ligand Stabilization: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction rate.[4][5][6] For aqueous reactions, water-soluble ligands like THPTA are highly recommended.[5]

Q3: What are the optimal concentrations and ratios for the catalyst system components?

A: While the optimal conditions can be substrate-dependent, a robust starting point is key. The ratios are often more critical than the absolute concentrations. A slight excess of the reducing agent and a proper ligand-to-copper ratio are essential.[3][7]

| Component | Typical Concentration | Ratio (relative to Substrate) | Ratio (relative to Copper) | Rationale |

| Limiting Reagent | 1X | 1 | - | The reference for all other components. |

| Excess Reagent | 1.1 - 2X | 1.1 - 2 | - | Drives the reaction to completion. |

| Copper(II) Sulfate | 50 - 200 µM | 0.01 - 0.1 (1-10 mol%) | 1 | The precatalyst that will be reduced to active Cu(I). |

| Ligand (e.g., THPTA) | 250 - 1000 µM | 0.05 - 0.5 (5-50 mol%) | 5 | Stabilizes Cu(I) and can act as a sacrificial reductant.[3] |

| Sodium Ascorbate | 1 - 5 mM | 0.5 - 5 (50-500 mol%) | 10 - 50 | Ensures complete reduction of Cu(II) and scavenges oxygen. |

Q4: I am conjugating Ac-6-Az-Nle to a peptide. Are there specific amino acids I should be concerned about?

A: Yes. The standard CuAAC system (Copper/Ascorbate) is known to generate reactive oxygen species (ROS) which can damage certain amino acid side chains, particularly histidine, cysteine, and methionine.[8]

-

Cysteine: Free thiols can sometimes participate in side reactions. If not essential for the final structure, consider alkylating free cysteine residues before the click reaction.

-

Histidine/Arginine: To mitigate oxidative damage, consider adding scavengers like aminoguanidine.[3] This additive can intercept byproducts of ascorbate oxidation that might otherwise modify your peptide.[3]

Systematic Troubleshooting Workflow

When facing low reaction efficiency, a systematic approach is more effective than random changes. Follow this workflow to diagnose and resolve the issue.

Caption: A systematic workflow for troubleshooting low CuAAC reaction yields.

Step 1: Assess Reagent Quality and Stoichiometry

Before scrutinizing the more complex aspects of the reaction, ensure your building blocks are sound.

-

Purity: Use high-purity reagents. Impurities in either the Ac-6-Az-Nle or the alkyne partner can inhibit the catalyst.[5] If necessary, purify your starting materials.

-

Stoichiometry: While a 1:1 ratio can work, using a slight excess (e.g., 1.2 equivalents) of the more readily available or less expensive component can drive the reaction to completion. Accurately determine the concentrations of your stock solutions.

-

Sodium Ascorbate Integrity: As mentioned in the FAQs, this is a critical point of failure. Always use a freshly prepared, clear, colorless solution of sodium ascorbate. [5]

Step 2: Scrutinize the Catalyst System

The catalyst system is the engine of your reaction. Its proper formulation is non-negotiable for high efficiency. The goal is to generate and maintain the active Cu(I) species throughout the reaction.

Caption: Simplified CuAAC catalytic cycle highlighting the critical Cu(I) state.

-

Oxygen Removal: This is paramount. Before adding any copper or ascorbate, thoroughly degas all reaction solvents and stock solutions (except for the ascorbate, which is added last from a fresh solid or solution).

-

Ligand Choice and Ratio: Ligands are not optional for robust bioconjugations. They prevent copper precipitation and accelerate the reaction.

-

Aqueous Media (Buffers): Use water-soluble, Cu(I)-stabilizing ligands like THPTA or BTTAA .[5][9]

-

Organic Solvents (DMF, DMSO): TBTA is a common choice, although it has lower solubility in purely aqueous systems.

-

Ratio: A ligand-to-copper ratio of 5:1 is a well-established starting point.[3] This excess helps protect the ligand from oxidative degradation while still promoting a high reaction rate.[3]

-

Step 3: Optimize Reaction Conditions

If reagents and the catalyst system are correctly prepared, the environment may be the issue.

-

Solvent: While CuAAC is tolerant of many solvents, solubility of all components is key.[7] For biomolecules, aqueous buffers (e.g., PBS) are common, often with a co-solvent like DMSO or DMF (10-50%) to aid solubility of a hydrophobic alkyne partner.

-

pH: The reaction is generally robust between pH 4 and 12.[7] However, for specific substrates, the optimal pH may be narrower. A pH of 7-8 is a good starting point for most biomolecules. Avoid buffers like HEPES, which have been shown to increase side reactions in some cases.[10]

-

Temperature & Time: Most CuAAC reactions proceed rapidly at room temperature. If the reaction is sluggish due to sterically hindered substrates, gently warming to 37-50°C can help. Monitor the reaction over time (e.g., 1, 4, and 24 hours) to determine when it reaches completion.

Step 4: Investigate Substrate-Specific Issues

If the above steps fail, the problem may lie with the unique properties of your alkyne-containing molecule.

-

Steric Hindrance: If the alkyne group is buried within a folded protein or is flanked by bulky groups, its access to the catalyst may be limited.[11] Increasing reaction time, temperature, or catalyst concentration may be necessary.[5]

-

Copper Chelation: Some molecules, particularly peptides with multiple histidine or cysteine residues, can chelate the copper catalyst, sequestering it from the reaction. Increasing the ligand concentration may help to outcompete this effect.

-

Side Reactions: As noted, be aware of potential side reactions with nucleophilic groups on your substrate, especially if using a large excess of an alkyne-tag.[10]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with Ac-6-Az-Nle

This protocol provides a robust starting point for conjugating 1 equivalent of an alkyne-modified protein with 10 equivalents of Ac-6-Az-Nle in a 1 mL final volume.

-

Prepare Stock Solutions:

-

Protein-Alkyne: 100 µM in degassed PBS (pH 7.4).

-

Ac-6-Az-Nle: 10 mM in degassed DMSO.

-

Copper(II) Sulfate: 10 mM in water.

-

THPTA Ligand: 50 mM in water.

-

Sodium Ascorbate: 100 mM in water (prepare immediately before use).

-

-

Reaction Assembly (perform in order): a. In a microcentrifuge tube, add 500 µL of the 100 µM Protein-Alkyne solution. b. Add 50 µL of the 10 mM Ac-6-Az-Nle stock solution. c. Add sufficient degassed PBS to bring the volume to ~950 µL. Mix gently. d. Prepare the catalyst premix: In a separate tube, mix 10 µL of 10 mM CuSO₄ and 10 µL of 50 mM THPTA. Vortex briefly. e. Add the 20 µL of catalyst premix to the main reaction tube. Mix gently. f. Initiate the reaction: Add 30 µL of the freshly prepared 100 mM Sodium Ascorbate solution. The final concentrations will be approx. 50 µM Protein, 500 µM Ac-6-Az-Nle, 100 µM CuSO₄, 500 µM THPTA, and 3 mM Sodium Ascorbate. g. If possible, flush the headspace of the tube with Argon or Nitrogen before sealing.

-

Incubation:

-

Incubate at room temperature for 1-4 hours. Protect from light if any components are light-sensitive.

-

-

Analysis:

-

Analyze the reaction progress and final product by LC-MS, SDS-PAGE (if the conjugate has a significant mass shift), or another appropriate analytical method.

-

References

- ChemHelpASAP. (2022).

- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.

- Pourceau, G., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.

- BenchChem.

- Speers, A. E., & Cravatt, B. F. (2004).

- Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.

- Kondengadan, A., et al. (2023).

- Iha, M., et al. (2009). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules.

- McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology.

- Hong, V., et al. (2011).

- Straub, B. F., & Fokin, V. V. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Journal of the American Chemical Society.

- Wikipedia. Click chemistry.

- Vector Labs. Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents.

Sources

- 1. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing CuAAC for N-Acetylated Azido Peptides

Current Status: Operational Ticket Topic: CuAAC Optimization for Hydrophobic/N-Capped Peptides Assigned Specialist: Senior Application Scientist

Introduction: The N-Acetylation Factor

Welcome to the technical support hub for peptide bioconjugation. You are likely here because your standard "click" protocol—which works flawlessly on small molecules or standard peptides—is failing with your N-acetylated azido peptides .

The Core Problem: N-acetylation caps the N-terminus, removing a critical positive charge (at physiological pH). This significantly alters the peptide's isoelectric point (pI) and reduces its solubility in aqueous buffers. While this mimics native protein structure and improves stability against exopeptidases, it creates two specific challenges for CuAAC:

-

Solubility: The peptide is prone to aggregation or precipitation upon addition of the copper catalyst.

-

Steric/Electronic Environment: The lack of a proximal amine changes the local coordination environment, potentially altering how the peptide interacts with the copper center.

This guide provides a self-validating, optimized workflow to overcome these barriers.

Module 1: The Gold Standard Protocol

User Query: "What is the baseline protocol I should use to avoid precipitation and ensure high conversion?"

Technical Resolution: Do not use the "classic" Sharpless conditions (Water/tBuOH, unliganded copper) for peptides. You must use a Ligand-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (L-CuAAC) protocol. The ligand is not optional; it protects the copper from oxidation and protects your peptide from the copper.

Reagent Preparation (Freshness is Critical)

| Reagent | Concentration | Solvent | Notes |

| CuSO₄ | 20 mM | Water | Stable source of Cu(II). |

| Ligand (BTTAA) | 100 mM | Water | Critical: See Module 2 for selection. |

| Sodium Ascorbate | 100 mM | Water | Make Fresh. Do not use yellowed solutions. |

| Aminoguanidine | 100 mM | Water | Scavenges dehydroascorbate byproducts. |

| Peptide Stock | 1–5 mM | DMSO/DMF | High organic solvent % is required for N-acetylated peptides. |

Step-by-Step Workflow

-

Solvent Balance: Prepare a reaction buffer of 100 mM Phosphate (pH 7.0) or HEPES.

-

Correction for N-acetylation: Ensure the final reaction mixture contains 20–50% DMSO (or DMF) depending on peptide hydrophobicity.

-

-

The "Click Cocktail" (Premix):

-

Premix CuSO₄ and BTTAA Ligand in a 1:5 molar ratio (Cu:Ligand) in a separate tube.

-

Why? This pre-forms the complex, ensuring no "naked" copper attacks your peptide.

-

-

Reaction Assembly (Order Matters):

-

Incubation:

-

Flush headspace with N₂ or Ar (Critical for preventing oxidation).

-

Incubate 1–2 hours at RT or 37°C.

-

-

Quenching:

-

Add EDTA (Final: 10 mM) to strip copper before HPLC.

-

Module 2: Ligand Selection & Kinetics

User Query: "Can I use TBTA? It's what I have in the freezer."

Technical Resolution: NO. For peptide chemistry, TBTA is obsolete. It is insoluble in water and fails to protect biomolecules from oxidative damage.

Ligand Performance Hierarchy

| Ligand | Solubility | Kinetics | Biocompatibility | Verdict |

| BTTAA | High (Water) | Fastest | Excellent | Recommended. Best for low concentrations and protecting His/Met residues. |

| THPTA | High (Water) | Fast | Good | Acceptable. The industry standard for years, but slower than BTTAA. |

| TBTA | Poor (DMSO) | Slow | Poor | Avoid. Causes precipitation and protein degradation. |

Visualizing the Mechanism

The diagram below illustrates why the Ligand and Aminoguanidine are essential for your specific application.

Figure 1: The Ligand-Assisted CuAAC cycle. Note how Aminoguanidine blocks the ROS pathway that damages peptides.

Module 3: Troubleshooting Guide

User Query: "My reaction turned cloudy/brown, or I see multiple peaks on HPLC."

Issue 1: Precipitation (The N-Acetyl Effect)

-

Symptom: Solution turns cloudy immediately upon adding peptide or copper.

-

Root Cause: N-acetylation increases hydrophobicity. The standard aqueous "click buffer" is too polar.

-

Fix:

-

Increase DMSO/DMF concentration to 30–50% .

-

Add 0.1% Tween-20 or Triton X-100 to prevent aggregation.

-

Switch ligand to BTTAA (it confers better solubility to the Cu-complex than TBTA).

-

Issue 2: Methionine/Histidine Oxidation

-

Symptom: HPLC shows "M+16" or "M+32" peaks (Oxygen insertion).

-

Root Cause: Ascorbate cycling generates superoxide and hydroxyl radicals.

-

Fix:

-

Strict Anaerobic Conditions: Degas all buffers with N₂ for 15 mins.

-

Increase Ligand Ratio: Use 5:1 or even 10:1 (Ligand:Cu). Excess ligand acts as a sacrificial scavenger.

-

Add Aminoguanidine: This is non-negotiable for Met-containing peptides.

-

Issue 3: Reaction Stalls (Incomplete Conversion)

-

Symptom: Starting material remains after 4 hours.

-

Root Cause: Oxygen ingress oxidized Cu(I) back to Cu(II), or Cu is chelated by the peptide itself (Histidine/Cysteine).

-

Fix:

-

Boost Catalyst: Add a second bolus of Ascorbate (fresh).

-

Check Chelation: If your peptide has a Histidine tag or multiple His residues, they compete for Copper. Increase Cu concentration to 0.5 mM to saturate the peptide's binding sites while leaving enough for catalysis.

-

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for common CuAAC failures.

Module 4: Post-Reaction Processing

User Query: "How do I get rid of the Copper? It's interfering with my cells/assay."

Technical Resolution: Copper is cytotoxic and quenches fluorescence. Simple dialysis is often insufficient because the peptide-copper affinity can be high.

-

Chelation: Immediately after the reaction, add EDTA (10–50 mM) or diethyldithiocarbamate (DDC) . Incubate for 30 minutes. The solution may turn blue/yellow (complex formation).

-

Purification:

-

HPLC: The EDTA-Cu complex elutes in the void volume.

-

SPE (Solid Phase Extraction): Use C18 cartridges. Wash with water (removes Cu/Ascorbate), elute peptide with Acetonitrile.

-

References

-

Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. [Link]

-

Significance: Establishes BTTAA as the superior ligand for kinetics and biocompatibility over THPTA/TBTA.[4]

-

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. [Link]

- Significance: The definitive guide on THPTA, stoichiometry, and the necessity of Aminoguanidine to prevent protein oxid

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link][1]

- Significance: Provides the foundational "Click Cocktail" protocol and troubleshooting for biomolecules.

-

Li, S., et al. (2016).[5] Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction.[6][7][8] Bioconjugate Chemistry. [Link]

- Significance: Details the specific oxidative damage to Methionine and Histidine and validates mitigation str

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting N-Acetyl-6-azido-L-norleucine (Ac-ANL) Precipitation in Aqueous Buffers

Welcome to the technical support center for N-Acetyl-6-azido-L-norleucine (Ac-ANL). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this non-canonical amino acid in their experiments. We understand that unexpected precipitation can be a significant roadblock, leading to loss of time and resources. This document provides in-depth troubleshooting guides and FAQs to help you diagnose and resolve solubility issues, ensuring the integrity and success of your work.

Section 1: Understanding the Molecule: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding Ac-ANL and its properties.

Q1: What is N-Acetyl-6-azido-L-norleucine (Ac-ANL) and what is its primary application?

A1: N-Acetyl-6-azido-L-norleucine is a synthetic analog of the amino acid L-methionine. Its structure includes an azido (-N₃) group, which serves as a bio-orthogonal chemical reporter. This means the azide can participate in specific chemical reactions within a complex biological environment without interfering with native biochemical processes. The primary application of Ac-ANL is in metabolic labeling, where it is incorporated into newly synthesized proteins in place of methionine.[1][2] These azide-labeled proteins can then be selectively tagged with probes for visualization, enrichment, and proteomic analysis using reactions like the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC).[3][4][]

Q2: I'm observing a white precipitate in my buffer. What are the most likely causes?

A2: Precipitation of Ac-ANL is almost always related to exceeding its solubility limit in an aqueous environment. The molecule has a moderately long hydrophobic carbon chain (a norleucine derivative) and an N-acetyl group, which limit its water solubility.[6] The primary factors that trigger precipitation are:

-

High Concentration: The final concentration in your aqueous buffer is too high.

-

Suboptimal pH: The pH of the buffer can significantly impact the charge state and solubility of the molecule's carboxyl group.[7]

-

Low Temperature: Solubility typically decreases at lower temperatures.

-

High Ionic Strength: High salt concentrations in the buffer can lead to a "salting-out" effect, reducing the solubility of hydrophobic molecules.

-

Improper Dissolution Technique: The method used to dilute the stock solution into the aqueous buffer is critical.

Q3: What is the best solvent for preparing a high-concentration stock solution of Ac-ANL?

A3: We strongly recommend using anhydrous, high-quality Dimethyl Sulfoxide (DMSO) to prepare stock solutions of Ac-ANL. It is an excellent organic solvent that can typically dissolve Ac-ANL at concentrations of 100 mM or higher. It is crucial to use anhydrous DMSO, as moisture contamination can sometimes reduce the solubility of reagents.[8] While some related compounds (like the hydrochloride salt of 6-azido-L-norleucine) have good water solubility, the N-acetylation of Ac-ANL significantly increases its hydrophobicity, making water a poor choice for high-concentration stocks.[3]

Section 2: Interactive Troubleshooting Guide

Use this decision tree to diagnose the source of your precipitation issue.

Caption: Troubleshooting workflow for Ac-ANL precipitation.

Section 3: In-Depth Scenarios & Solutions (Q&A)

This section expands on the troubleshooting workflow with detailed scientific explanations.

Scenario 1: My Ac-ANL won't fully dissolve in DMSO, or a precipitate forms in the stock tube.

-

Q: I'm trying to make a 200 mM stock in DMSO, but I see solid particles. What's wrong?

-

A: While DMSO is an excellent solvent, there is an upper limit to solubility. We recommend preparing stock solutions in the 50-100 mM range for reliable results. You can gently warm the solution to 37°C and vortex thoroughly to aid dissolution. Crucially, ensure your DMSO is anhydrous and of high purity, as contaminants or water can lower its solvating power for nonpolar compounds.[8]

-

Scenario 2: The DMSO stock is clear, but a precipitate forms the moment I add it to my cell culture media or PBS.

-

Q: Why does the compound "crash out" of solution upon dilution?

-

A: This is a classic sign of exceeding the compound's solubility limit in the final aqueous buffer. When a small volume of highly concentrated organic stock is added to a large volume of an aqueous solution where it is poorly soluble, the compound molecules rapidly aggregate and precipitate.

-

Causality: The hydrophobic portions of the Ac-ANL molecules are thermodynamically driven to minimize contact with water, causing them to clump together. The speed of this process can be mitigated by changing the dilution technique. Instead of pipetting the stock into a still solution, add the DMSO stock dropwise directly into the buffer while it is being rapidly vortexed or stirred . This promotes rapid dispersion of the Ac-ANL molecules before they can aggregate.

-

-

Q: Does the pH of my buffer matter?

-

A: Yes, significantly. Ac-ANL has a carboxylic acid group (-COOH) with a specific pKa. At a pH below its pKa, this group is protonated and neutral, making the molecule less polar. At a pH above its pKa, the group is deprotonated (-COO⁻), giving the molecule a negative charge and increasing its affinity for polar water molecules.[7]

-

Recommendation: Most standard biological buffers (like PBS or cell media) are around pH 7.4, which is generally sufficient. However, if you are working with a more acidic buffer and observing precipitation, consider adjusting the pH to be neutral or slightly alkaline (up to pH 8.0), if your experimental design permits. This will maximize the population of the more soluble, deprotonated form.

-

Caption: Effect of pH on Ac-ANL's carboxyl group and solubility.

Scenario 3: My working solution was perfectly clear, but after incubating for several hours, I see a precipitate.

-

Q: Why would the solution become cloudy over time?

-

A: This is often due to temperature-dependent solubility. If you prepared your working solution at room temperature (or 37°C) and then incubated it at a lower temperature (e.g., on ice or at 4°C), the solubility limit of Ac-ANL will decrease, causing it to slowly precipitate out. Always prepare and use solutions at the intended experimental temperature. Additionally, for long-term experiments, it's best practice to prepare the Ac-ANL working solution fresh just before use to avoid any potential for slow aggregation or degradation.

-

Section 4: Validated Protocols & Data

Follow these protocols to minimize the risk of precipitation.

Protocol 1: Preparation of a 100 mM Ac-ANL Stock Solution

-

Allow the vial of Ac-ANL powder (Formula Weight: 214.23 g/mol )[9] and a bottle of anhydrous DMSO to equilibrate to room temperature.

-

In a sterile microcentrifuge tube, weigh out the desired amount of Ac-ANL powder (e.g., 2.14 mg).

-

Add the appropriate volume of anhydrous DMSO to reach a final concentration of 100 mM (e.g., add 100 µL of DMSO to 2.14 mg of powder).

-

Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If needed, gently warm the tube in a 37°C water bath for 5 minutes and vortex again.

-

Visually inspect the solution against a bright light to ensure no solid particulates remain.

-

Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1 mM Working Solution in PBS

-

Pre-warm an appropriate volume of sterile 1X PBS (pH 7.4) to your experimental temperature (e.g., 37°C).

-

Place the tube of PBS on a vortex mixer set to a medium speed.

-

Thaw a single aliquot of the 100 mM Ac-ANL stock solution.

-

While the PBS is actively vortexing, slowly add the required volume of the stock solution drop-by-drop into the buffer (e.g., add 10 µL of 100 mM stock to 990 µL of PBS for a final volume of 1 mL).

-

Continue vortexing for an additional 30 seconds after adding the stock.

-

Use the working solution immediately for best results.

Data Summary: Factors Influencing Ac-ANL Solubility

| Factor | Issue | Recommended Action | Scientific Rationale |

| Solvent Choice | Poor dissolution of stock | Use anhydrous, high-purity DMSO. | Ac-ANL is a hydrophobic molecule requiring a potent organic solvent for high-concentration stocks. |

| Concentration | Exceeding solubility limit | Prepare stock at ≤100 mM. Prepare working solution at the lowest effective concentration (e.g., 0.5-4 mM).[1] | Every compound has a finite solubility in a given solvent. Exceeding this causes precipitation. |

| pH | Protonation of carboxyl group | Use buffers with pH ≥ 7.4 if possible. | Deprotonation of the carboxyl group to carboxylate (-COO⁻) introduces a charge, increasing polarity and aqueous solubility.[7] |

| Temperature | Decreased solubility at low temps | Prepare and use solutions at the same, constant temperature. | The dissolution of most organic solids is an endothermic process, meaning solubility increases with temperature. |

| Dilution Method | Localized high concentration | Add stock solution dropwise into a rapidly stirring or vortexing buffer. | Rapid dispersion prevents the formation of localized concentration gradients that promote aggregation and precipitation. |

| Ionic Strength | "Salting-Out" Effect | If precipitation persists in high-salt buffers, test a buffer with lower ionic strength. | High concentrations of salt ions can reduce the solvation of nonpolar molecules, decreasing their solubility. |

References

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Available at: [Link]

-

Avdeef, A. (2012). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. ResearchGate. Available at: [Link]

-

Erdmann, I., et al. (2015). Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila. Bio-protocol. Available at: [Link]

-

Landgraf, P., et al. (2015). Cell-Selective Metabolic Labeling of Proteins. Angewandte Chemie International Edition. Available at: [Link]

-

Kim, J., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Bioconjugate Chemistry. Available at: [Link]

-

Zaro, BW., et al. (2015). The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose. ACS Chemical Biology. Available at: [Link]

-

Tanrikulu, IC., et al. (2009). Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Kim, J., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. ResearchGate. Available at: [Link]

-

Saxon, E., & Bertozzi, CR. (2001). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols. Available at: [Link]

-